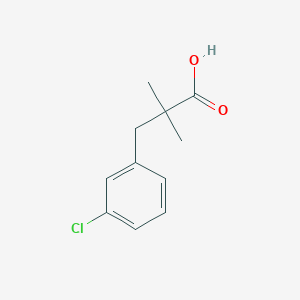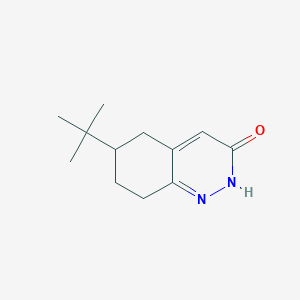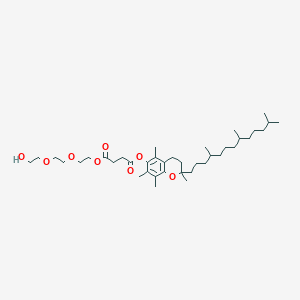
Tocofersolan
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate or TPGS, is primarily targeted at treating vitamin E deficiencies . It is particularly effective in pediatric patients suffering from congenital chronic cholestasis or hereditary chronic cholestasis . These conditions are characterized by a reduction or stoppage of bile flow, which can be due to impaired secretion by hepatocytes (liver cells) or obstruction .
Mode of Action
This compound is a polyethylene glycol derivative of α-tocopherol, a synthetic water-soluble version of Tocopherol . It acts as a pro-drug , with the active metabolite being the d-alpha-tocopherol . At low concentrations, this compound forms micelles which improve the absorption of non-polar lipids such as other fat-soluble vitamins .
Biochemical Pathways
This compound’s primary role is to act as an orally bioavailable source of vitamin E . Vitamin E is a major lipo-soluble antioxidant in humans. It acts as a free radical chain breaking molecule, halting the peroxidation of polyunsaturated fatty acids and it plays an important role in maintaining both the stability and integrity of cell membranes .
Pharmacokinetics
This compound is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources .
Result of Action
The primary result of this compound’s action is the treatment of vitamin E deficiency caused by digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis . Moreover, the agent is capable of demonstrating antioxidant effects that make it a popular component to include in cosmetics and pharmaceuticals as well .
Action Environment
The action of this compound is influenced by the patient’s digestive system, particularly the ability to absorb fats. In conditions such as congenital chronic cholestasis or hereditary chronic cholestasis, fat absorption is impaired, leading to vitamin E deficiency . This compound, being a water-soluble version of vitamin E, is able to bypass this issue and provide an effective treatment .
Análisis Bioquímico
Biochemical Properties
Tocofersolan is a polyethylene glycol derivative of α-tocopherol . It is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources . Cellular uptake does not require receptors, binding proteins, or metabolic processes and does not occur by pinocytosis .
Cellular Effects
This compound has been shown to have antioxidant effects . It is absorbed by cells and influences cell function by acting as a source of vitamin E, which is essential for various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its absorption by cells and its function as a source of vitamin E . The alpha-tocopherol moiety of this compound appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and is used as an oral treatment of vitamin E deficiency due to digestive malabsorption .
Metabolic Pathways
This compound is involved in the vitamin E metabolic pathway . As a derivative of alpha tocopherol, it functions as a source of vitamin E, which is essential for various metabolic processes .
Transport and Distribution
This compound is absorbed by cells and appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources . This suggests that it is distributed within cells and tissues in a similar manner to dietary vitamin E .
Subcellular Localization
Given its role as a source of vitamin E, it is likely to be found wherever vitamin E is typically localized within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tocofersolan is synthesized by esterifying α-tocopherol with polyethylene glycol (PEG) and succinic acid. The reaction typically involves the following steps:
Esterification: α-Tocopherol is reacted with succinic anhydride in the presence of a catalyst to form tocopherol succinate.
Polymerization: The tocopherol succinate is then reacted with polyethylene glycol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Tocofersolan primarily undergoes hydrolysis in the gut lumen, where it is broken down into its constituent components . The α-tocopherol moiety is then absorbed in a manner similar to dietary vitamin E.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and digestive enzymes in the gut.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other forms of vitamin E, although these reactions are less common in its typical applications.
Major Products Formed: The primary product formed from the hydrolysis of this compound is α-tocopherol, which is then utilized by the body as a potent antioxidant .
Aplicaciones Científicas De Investigación
Tocofersolan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a solubilizer and stabilizer in various chemical formulations.
Medicine: Used to treat vitamin E deficiency in patients with conditions like congenital chronic cholestasis.
Industry: Employed as an antioxidant in cosmetics and pharmaceutical products to prevent oxidative degradation.
Comparación Con Compuestos Similares
Tocopherols: Natural forms of vitamin E, including α-, β-, γ-, and δ-tocopherols, are fat-soluble and have strong antioxidant activities.
Tocotrienols: Another group of vitamin E compounds, tocotrienols, are also lipid-soluble and exhibit potent antioxidant properties.
Comparison: Tocofersolan’s water solubility sets it apart from other forms of vitamin E, making it particularly useful for individuals with fat malabsorption issues. Additionally, its ability to enhance the bioavailability of other therapeutic agents through P-glycoprotein inhibition is a unique feature not commonly found in natural tocopherols or tocotrienols .
Propiedades
IUPAC Name |
1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVHRJWUAMIIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


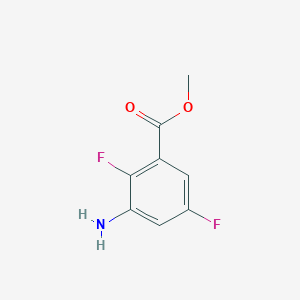
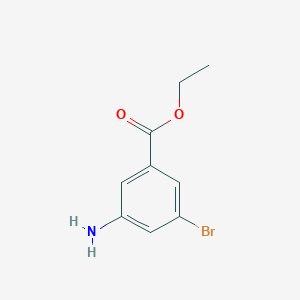
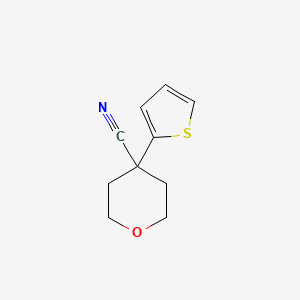
![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
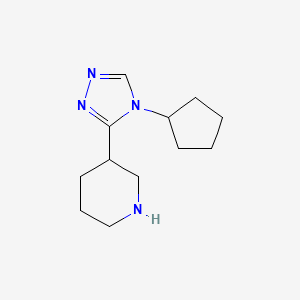
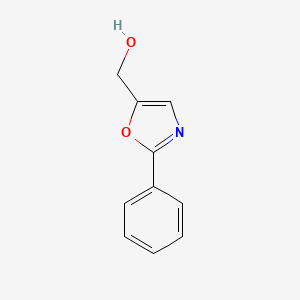
![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)
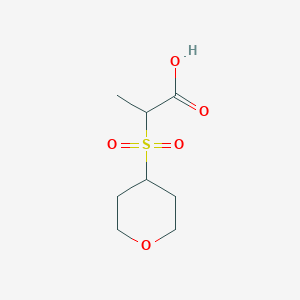
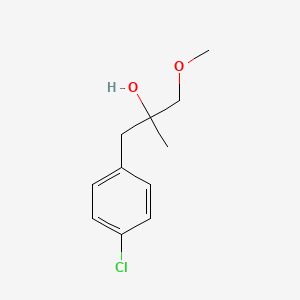
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
